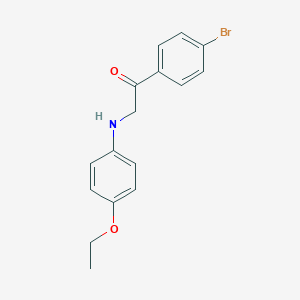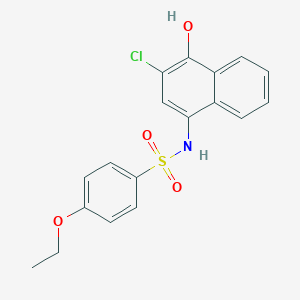
N-(3-chloro-4-hydroxynaphthalen-1-yl)-4-ethoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-hydroxynaphthalen-1-yl)-4-ethoxybenzenesulfonamide, also known as CHS-828, is a synthetic compound that has shown promising results in preclinical studies for its potential use as an anticancer agent. The purpose of
作用機序
Target of Action
The primary target of N-(3-chloro-4-hydroxynaphthalen-1-yl)-4-ethoxybenzenesulfonamide is the Estrogen receptor (ESR) . This receptor is a nuclear hormone receptor involved in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .
Mode of Action
The compound interacts with the estrogen receptor (ER) and influences its activity. It can decrease NF-kappa-B DNA-binding activity and inhibit NF-kappa-B-mediated transcription from the IL6 promoter . It can also displace RELA/p65 and associated coregulators from the promoter . This interaction results in changes in gene expression and cellular activity.
Biochemical Pathways
The compound’s interaction with the estrogen receptor affects various biochemical pathways. These include pathways related to cellular proliferation, differentiation, and gene expression . The downstream effects of these changes can influence a variety of cellular processes and responses.
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its interaction with the estrogen receptor. By influencing the activity of this receptor, the compound can affect gene expression and cellular processes, potentially leading to changes in cell proliferation and differentiation .
実験室実験の利点と制限
One advantage of N-(3-chloro-4-hydroxynaphthalen-1-yl)-4-ethoxybenzenesulfonamide for lab experiments is its high purity, which allows for accurate dosing and reproducibility of results. However, N-(3-chloro-4-hydroxynaphthalen-1-yl)-4-ethoxybenzenesulfonamide is a relatively new compound, and its mechanism of action is not fully understood. Additionally, N-(3-chloro-4-hydroxynaphthalen-1-yl)-4-ethoxybenzenesulfonamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
将来の方向性
There are several potential future directions for research on N-(3-chloro-4-hydroxynaphthalen-1-yl)-4-ethoxybenzenesulfonamide. One area of interest is the development of combination therapies that include N-(3-chloro-4-hydroxynaphthalen-1-yl)-4-ethoxybenzenesulfonamide and other anticancer drugs. Another area of interest is the investigation of the immunomodulatory effects of N-(3-chloro-4-hydroxynaphthalen-1-yl)-4-ethoxybenzenesulfonamide and its potential use in combination with immunotherapy. Additionally, further research is needed to fully understand the mechanism of action of N-(3-chloro-4-hydroxynaphthalen-1-yl)-4-ethoxybenzenesulfonamide and to determine its safety and efficacy in clinical trials.
Conclusion
In conclusion, N-(3-chloro-4-hydroxynaphthalen-1-yl)-4-ethoxybenzenesulfonamide is a promising synthetic compound that has shown potential as an anticancer agent in preclinical studies. Its mechanism of action involves the inhibition of NAMPT and depletion of NAD+ levels, leading to cellular stress and apoptosis. N-(3-chloro-4-hydroxynaphthalen-1-yl)-4-ethoxybenzenesulfonamide has also been shown to have anti-inflammatory and immunomodulatory effects, and to inhibit angiogenesis and metastasis. While N-(3-chloro-4-hydroxynaphthalen-1-yl)-4-ethoxybenzenesulfonamide has advantages for lab experiments, further research is needed to fully understand its mechanism of action and to determine its safety and efficacy in clinical trials.
合成法
N-(3-chloro-4-hydroxynaphthalen-1-yl)-4-ethoxybenzenesulfonamide is synthesized by reacting 3-chloro-4-hydroxy-1-naphthaldehyde with 4-ethoxybenzenesulfonyl chloride in the presence of a base. The resulting product is then purified by recrystallization to obtain N-(3-chloro-4-hydroxynaphthalen-1-yl)-4-ethoxybenzenesulfonamide in high purity.
科学的研究の応用
N-(3-chloro-4-hydroxynaphthalen-1-yl)-4-ethoxybenzenesulfonamide has been extensively studied for its potential use as an anticancer agent. Preclinical studies have shown that N-(3-chloro-4-hydroxynaphthalen-1-yl)-4-ethoxybenzenesulfonamide induces apoptosis (programmed cell death) in cancer cells, inhibits tumor growth, and enhances the activity of other anticancer drugs. N-(3-chloro-4-hydroxynaphthalen-1-yl)-4-ethoxybenzenesulfonamide has also been shown to have activity against drug-resistant cancer cells.
特性
IUPAC Name |
N-(3-chloro-4-hydroxynaphthalen-1-yl)-4-ethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO4S/c1-2-24-12-7-9-13(10-8-12)25(22,23)20-17-11-16(19)18(21)15-6-4-3-5-14(15)17/h3-11,20-21H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNTUIOPVTWXCP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-hydroxynaphthalen-1-yl)-4-ethoxybenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


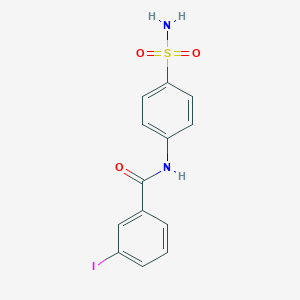

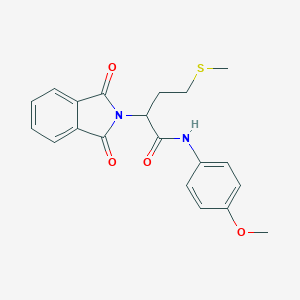

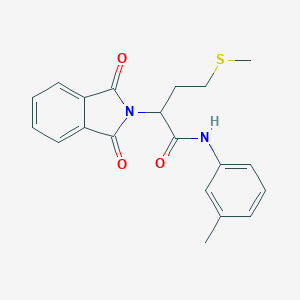
![ethyl 4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfanyl)butanoyl]amino}benzoate](/img/structure/B411075.png)

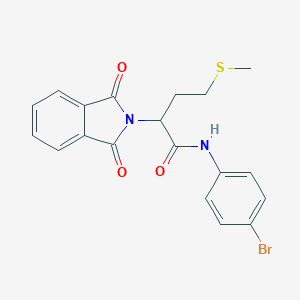
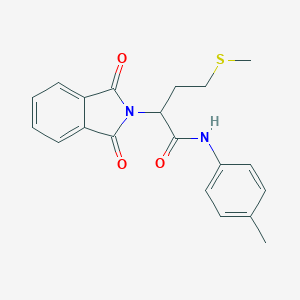
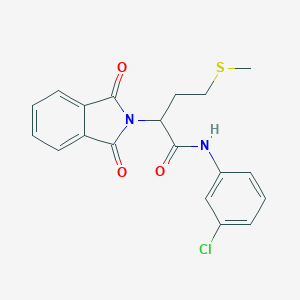
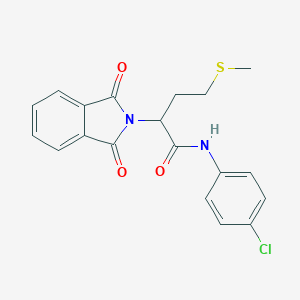
![2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(2-methylphenyl)-4-(methylsulfanyl)butanamide (non-preferred name)](/img/structure/B411082.png)
